Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate
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Description
Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C14H14N4O4S and its molecular weight is 334.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Potential Antimicrobial Applications
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, a compound closely related to the query chemical, has been synthesized and screened for its antibacterial and antifungal activities against various pathogens, showing promise as a potential antimicrobial agent Desai, Shihora, & Moradia, 2007.
Chemical Transformations and Reactions
Chemical Reactivity and Transformations
Studies on ethyl benzoate thiocarbohydrazone, related to the query chemical, have provided insights into its chemical transformations, including the formation of 3-phenyl-4-amino-1, 2,4-triazoline-5-thione and its oxidation products, contributing to the understanding of sym-tetrazine chemistry Postovskii, Ershov, Sidorov, & Serebryakova, 1977.
Antifungal and Synthetic Applications
Antifungal Potency and Synthetic Utility
Ethyl 2-benzyl-2-[N-(aryl)hydrazono] ethanoates, derivatives related to the query chemical, have been synthesized and evaluated for their antifungal potency, highlighting the compound's utility in developing antifungal agents Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990.
Novel Compound Synthesis
Novel Compound Synthesis for Potential Applications
Research has led to the synthesis of novel compounds such as ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate from ethyl 2-[(2-oxopropyl)sulfanyl]acetate, offering new pathways for the development of compounds with potential applications across various fields Elnagdi, Ibrahim, Abdelrazek, & Erian, 1988.
Multi-Component Synthesis
Tandem Multi-Component Synthesis
The five-component reaction involving ethyl 2-[(2-oxopropyl)sulfanyl]acetate has been utilized to synthesize 5,7-diaryl-5,6,7,8-tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones, demonstrating a novel tandem Mannich-enamine-substitution sequence and showcasing the complexity and versatility of modern synthetic chemistry Raja & Perumal, 2006.
Molecular Docking and NLO Properties
Molecular Docking and Nonlinear Optical Properties
Ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate has been studied for its molecular docking potential against pyrrole inhibitor, showing inhibitory activity, and its nonlinear optical properties, suggesting applications in material science El-Azab, Mary, Panicker, Abdel-Aziz, Al-Suwaidan, & Alsenoy, 2016.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S/c1-2-22-13(21)9-5-3-4-6-10(9)16-12(20)8-23-14-17-11(19)7-15-18-14/h3-7H,2,8H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYFZZMKUIJURF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=CC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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